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Compound of Interest

Compound Name: H-Cys(Z)-OH

CAS No.: 1625-72-5

Cat. No.: B156057 Get Quote

Executive Summary & Structural Scope
H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) represents a specialized protected cysteine

derivative where the benzyloxycarbonyl (Cbz or Z) group is attached to the sulfur atom, forming

a thiocarbonate linkage.

This molecule is frequently confused with its regioisomer, Z-Cys-OH (N-benzyloxycarbonyl-L-

cysteine), or its thioether analog, H-Cys(Bzl)-OH (S-benzyl-L-cysteine). Correct identification is

critical because the thiocarbonate moiety in H-Cys(Z)-OH is significantly more labile than the

thioether in S-Benzyl cysteine and exhibits distinct reactivity compared to the carbamate in N-Z

cysteine.

This guide provides a definitive NMR analysis framework to distinguish H-Cys(Z)-OH from its

common alternatives, focusing on the diagnostic chemical shifts of the benzylic methylene (

) and the cysteine

-protons.

Structural Logic & Theoretical Shifts
To interpret the NMR spectrum of H-Cys(Z)-OH, one must understand the electronic

environment created by the thiocarbonate group (
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).

The Diagnostic "Fingerprint" Regions
Benzylic Methylene (

): In H-Cys(Z)-OH, the benzylic carbon is attached to an oxygen atom adjacent to a
carbonyl. This deshields the protons significantly (

ppm) compared to S-Benzyl cysteine, where the carbon is attached directly to sulfur (

ppm).

-Proton (

): As a free zwitterionic amino acid (in DMSO-d6/D2O), the

appears upfield (

ppm) compared to N-protected variants.

Amide/Amine Region: H-Cys(Z)-OH possesses a free amino group (

), which appears as a broad exchangeable singlet or is invisible in D2O. In contrast, Z-Cys-
OH shows a sharp amide doublet (

ppm).

Comparative Shift Table (1H NMR in DMSO-d6)
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Feature
H-Cys(Z)-OH

(Target)
Z-Cys-OH

(Alternative 1)
H-Cys(Bzl)-OH

(Alternative 2)

Protection Type S-Thiocarbonate N-Carbamate S-Thioether

Benzylic CH2 ~5.1 -- 5.3 ppm (s) ~5.0 -- 5.1 ppm (s) ~3.7 -- 3.9 ppm (s)

-CH ~3.5 -- 3.8 ppm (m) ~4.1 -- 4.4 ppm (m) ~3.4 -- 3.6 ppm (m)

-CH2 ~3.1 -- 3.4 ppm ~2.7 -- 3.0 ppm ~2.6 -- 2.9 ppm

Nitrogen H
Broad/Exch.[1] (

)

~7.5 ppm (d,

)

Broad/Exch. (

)

Aromatic Ring ~7.3 -- 7.4 ppm (m) ~7.3 -- 7.4 ppm (m) ~7.2 -- 7.4 ppm (m)

Critical Insight: The massive shift difference (~1.4 ppm) of the benzylic protons between S-Z

and S-Bzl is the primary method of verification. If your benzylic peak is at 3.8 ppm, you have the

thioether (S-Bzl), not the thiocarbonate (S-Z).

Decision Pathway: Spectral Identification[4]
The following Graphviz diagram outlines the logical workflow for identifying the specific cysteine

derivative from a crude NMR spectrum.
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Figure 1: Decision tree for distinguishing S-Z, N-Z, and S-Bzl cysteine derivatives based on 1H

NMR chemical shifts.

Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize artifacts (such as disulfide oxidation or hydrolysis),

follow this specific protocol.

A. Sample Preparation
Solvent Choice: DMSO-d6 is preferred over

for H-Cys(Z)-OH.
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Reasoning: The S-Z thiocarbonate linkage can be hydrolytically unstable in aqueous

acidic/basic conditions. DMSO-d6 prevents hydrolysis and allows observation of

exchangeable protons if the sample is dry.

Step-by-Step:

Dryness Check: Ensure the sample is a dry powder. Residual water will broaden the

signal.

Dissolution: Dissolve 5–10 mg of H-Cys(Z)-OH in 0.6 mL of DMSO-d6 (99.9% D).

Caution: Do not heat above 40°C to assist dissolution; S-Z groups are thermally sensitive.

Reference: Use residual DMSO pentet (2.50 ppm) as the internal reference. Avoid adding

TMS if possible to prevent signal overlap in the upfield region.

B. Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1H (zg30).

Relaxation Delay (D1): Set to

seconds. Accurate integration of the benzylic signal vs. the aromatic ring (ratio 2:5) is the key
purity test.

Scans (NS): 16–32 scans are sufficient for 10 mg.

C. Validation Criteria (The "Trust" Check)
Before accepting the spectrum, validate against these internal ratios:

Integration Check: Integrate the aromatic region (7.3 ppm). Set value to 5.00.

Benzylic Check: The singlet at ~5.2 ppm must integrate to 2.00 (

).

Failure Mode: If the integral is < 2.0 and a new peak appears at ~3.5 ppm (benzyl alcohol)

or ~3.8 ppm (benzyl mercaptan), the sample has degraded.
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-Proton Check: The multiplet at ~3.6 ppm should integrate to 1.00.

Troubleshooting & Stability Analysis
The S-Z group is a thiocarbonate. Unlike the robust S-Benzyl ether, the S-Z group is

susceptible to nucleophilic attack.

Common Artifacts
Hydrolysis (Loss of Protection):

Symptom:[2][3][4][5][6] Appearance of Benzyl Alcohol (

) in the spectrum.

Shift: New methylene singlet at ~4.5 ppm (in DMSO) and free cysteine signals.

Isomerization (

shift):

Under basic conditions (pH > 8), the Z group can migrate from Sulfur to Nitrogen (

) via an

acyl shift.

Detection: Look for the emergence of the amide doublet at 7.5 ppm.

Disulfide Formation:

If the Z group is lost, the free thiols will oxidize to Cystine (

dimer).[7]

Detection:

-protons shift downfield and become complex diastereotopic multiplets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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